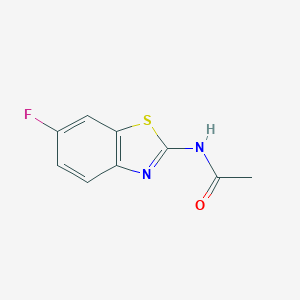

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved refluxing a mixture of the starting material, KOH, and carbon disulfide in ethanol .Molecular Structure Analysis

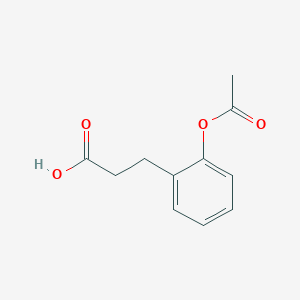

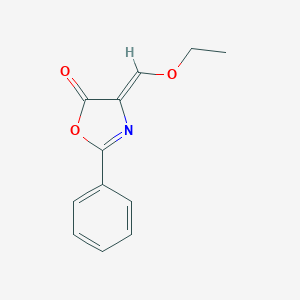

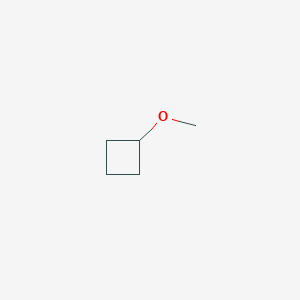

The molecular formula of “N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide” is C16H10F4N2O2S . The average mass is 370.321 Da and the monoisotopic mass is 370.039917 Da .Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been recognized for their potential as anticancer agents. Research has shown that compounds like N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide can be effective against various cancer cells. The benzothiazole nucleus, in particular, has been incorporated into therapeutic agents due to its remarkable pharmacological potentialities . The structure of benzothiazole allows for diverse chemical reactivity, which can be harnessed to target cancer cells with high specificity.

Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives has been extensively studied. These compounds have been tested against a range of bacteria and fungi, including gram-positive bacteria like Staphylococcus aureus, gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and fungi like Candida albicans and Aspergillus species . The derivatives of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide could serve as a basis for developing new antimicrobial agents.

Antidiabetic Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives have shown promise in the treatment of diabetes. In vivo studies on noninsulin-dependent diabetes mellitus rat models have demonstrated the antidiabetic potential of these compounds. They have been evaluated for their ability to inhibit enzymes like 11-HSD1 and PTP-1B, which play a role in glucose metabolism . This suggests a potential application in managing blood sugar levels and treating diabetes.

Anti-Tubercular Compounds

Recent advances in the synthesis of benzothiazole-based compounds have highlighted their use as anti-tubercular agents. These derivatives have been compared with standard reference drugs and have shown better inhibition potency against M. tuberculosis . The synthesis of these compounds involves various pathways, indicating a versatile approach to targeting tuberculosis.

Central Muscle Relaxants

Historically, benzothiazole derivatives were studied as central muscle relaxants. The pharmacological profile of these compounds, including N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, could be revisited for potential applications in neuromuscular disorders . Their ability to interfere with neurotransmission could be beneficial in developing treatments for muscle spasms and related conditions.

Synthesis of Bioactive Structures

Benzothiazoles are used as starting materials for the synthesis of larger, bioactive structures. Their aromaticity provides stability, while the heterocyclic nature offers reactive sites for functionalization. This makes N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide a valuable compound in medicinal chemistry for creating complex molecules with biological activity .

Future Directions

Mechanism of Action

Target of Action

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, through molecular docking . This interaction inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan and compromising the integrity of the mycobacterial cell wall .

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth . By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound causes the death of the bacteria .

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYMHLPIWBXKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)

![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)